2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol
Description
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol is a tertiary alcohol featuring a 5-methylfuran-2-yl substituent and two methyl groups at the C2 position of the propanol backbone. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The compound’s structure combines lipophilic characteristics from the dimethyl and furan moieties with the polar hydroxyl group, making it suitable for applications in fragrance chemistry and synthetic intermediates. Synthetically, it can be prepared via Grignard reactions, as demonstrated in protocols involving isopropylmagnesium bromide and furan derivatives .
Properties
IUPAC Name |
2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9,11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBBLKTFNJLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable Grignard reagent, such as 2,2-dimethylpropan-1-ol magnesium bromide. The reaction is carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (ketone) or 2,2-Dimethyl-1-(5-methylfuran-2-yl)propanal (aldehyde).
Reduction: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propane.
Substitution: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-chloride or 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine.
Scientific Research Applications
Chemical Research
- Building Block : Utilized as a precursor in the synthesis of more complex organic molecules.
- Reactivity Studies : Investigated for its reactivity in various chemical transformations, including oxidation and reduction processes.
Biological Research
- Enzyme Interactions : Explored for its potential effects on enzyme activity and metabolic pathways.
- Inflammatory Response Modulation : The compound's structure suggests potential applications in modulating inflammatory responses, particularly through interactions with chemokine receptors like CXCR2.
Pharmaceutical Applications
- Therapeutic Potential : Investigated for its role as a chemokine receptor antagonist, specifically targeting CXCR2, which is involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
- Case Studies :
Industrial Applications
- Specialty Chemicals Production : May be employed in the manufacturing of specialty chemicals due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
1-(5-Methylfuran-2-yl)propan-1-ol (C₈H₁₂O₂)
- Key Differences : Lacks the 2,2-dimethyl groups, resulting in reduced steric hindrance and lower molecular weight (140.18 g/mol vs. 154.21 g/mol).
- Properties : Higher solubility in polar solvents compared to the dimethyl analog due to decreased hydrophobicity.
- Applications : Primarily used as a synthetic precursor; less prevalent in fragrance formulations due to volatility .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol (C₁₂H₁₈O)
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol (C₉H₁₇NO₂)
- Status : Discontinued commercial availability limits its industrial use, though it remains of academic interest for pharmaceutical research .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol | 154.21 | ~2.03 | 33.37 | Alcohol, Furan |
| 1-(5-Methylfuran-2-yl)propan-1-ol | 140.18 | ~1.85 | 33.37 | Alcohol, Furan |
| 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | 170.21 | ~1.33 | 53.60 | Diol, Furan |
| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | 178.27 | ~3.12 | 20.23 | Alcohol, Aromatic |
- LogP and Solubility: The dimethyl-furan alcohol exhibits higher lipophilicity (LogP ~2.03) than its non-methylated analog (LogP ~1.85), favoring use in non-aqueous formulations. The diol derivative (LogP ~1.33) shows increased polarity due to dual hydroxyl groups .
- Polar Surface Area (PSA) : Lower PSA values correlate with better membrane permeability, suggesting advantages for the target compound in topical applications compared to diol derivatives .
Biological Activity
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with potential applications in various biological and industrial fields. Its structure, which includes a furan ring and a hydroxyl group, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a branched alkyl chain and a hydroxyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism may involve:
- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
- Receptor Interaction : It may bind to receptors involved in signaling pathways, potentially altering physiological responses.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This property could be beneficial for developing new antimicrobial agents.
Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties. This potential makes it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
- Enzyme Interaction Studies : A study highlighted the compound's role in modulating enzyme activities related to metabolic pathways. The specific targets and the extent of modulation require further investigation .
- Antimicrobial Activity : Research indicated that derivatives of furan compounds could inhibit bacterial growth, suggesting that this compound might share similar properties .
- Anti-inflammatory Research : In vitro studies showed that furan derivatives could reduce pro-inflammatory cytokines in cell cultures, indicating potential therapeutic effects against inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Amino-2,2-dimethyl-1-(5-methylfuran-3-yl)propan-1-ol | Structure | Antimicrobial, anti-inflammatory |
| 2-Methylfuran | Structure | Antioxidant properties |
Q & A
Q. What are the common synthetic routes for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving furan derivatives and carbonyl-containing precursors. For example, similar furan-based alcohols have been prepared by reacting aldehydes or ketones with furan intermediates under acidic or basic conditions. Cyclization reactions using catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) have also been reported for analogous structures . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and selectivity.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the furan ring substitution pattern and methyl group positions.
- Mass spectrometry (MS) for molecular weight verification and fragmentation analysis.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally related furan derivatives .
- IR spectroscopy to identify hydroxyl and furan ring vibrations.
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific data for this compound are limited, analogous furan alcohols require:
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Cool (2–8°C), dry conditions to prevent degradation .
- Emergency protocols : Immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity?
Stereochemical variations can significantly alter biological interactions. For example, related furan derivatives exhibit enantiomer-specific effects in gastric secretion modulation and receptor binding . X-ray crystallography and chiral chromatography are essential to isolate and study individual enantiomers .
Q. What are the stability and decomposition profiles of this compound under varying pH and temperature conditions?
Limited stability data exist, but furan alcohols generally degrade via oxidation or hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH) coupled with HPLC monitoring can identify degradation products like oxidized furan rings or ester derivatives .
Q. How can researchers resolve contradictions in hazard classification data for structurally similar compounds?
Discrepancies in SDS hazard ratings (e.g., acute toxicity vs. non-classified) arise from variations in purity, isomerism, or testing methodologies. Cross-referencing multiple sources (e.g., OSHA, GHS) and conducting in-house toxicity assays (e.g., Ames test, LD₅₀) are critical for accurate risk assessment .
Q. What advanced analytical methods are recommended for detecting trace impurities or by-products in synthesized batches?
Q. How can computational modeling predict the compound’s reactivity in novel synthetic or biological systems?
Density functional theory (DFT) calculations can map electron density distributions, predicting sites for electrophilic/nucleophilic attack. Molecular docking simulations further assess binding affinities to biological targets like enzymes or receptors .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
